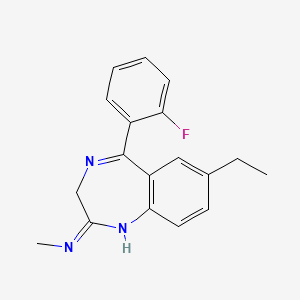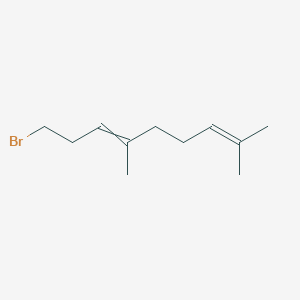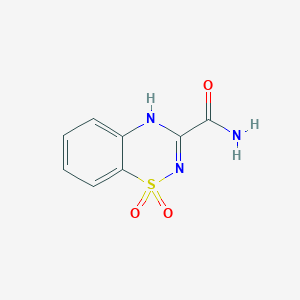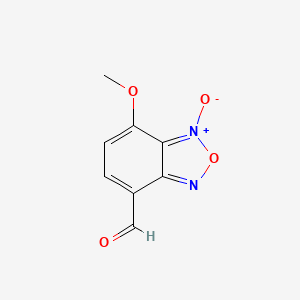
7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of an ethyl group at the 7th position, a fluorophenyl group at the 5th position, and a methyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Attachment of the Fluorophenyl Group: This step involves a substitution reaction where a fluorophenyl group is attached to the benzodiazepine core.
Methylation of the Nitrogen Atom: The final step involves methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.
Substitution: Substitution reactions can introduce different substituents at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .
Applications De Recherche Scientifique
7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the fluorophenyl group, in particular, can influence its binding affinity and efficacy at GABA receptors .
Propriétés
Numéro CAS |
59468-32-5 |
|---|---|
Formule moléculaire |
C18H18FN3 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
7-ethyl-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C18H18FN3/c1-3-12-8-9-16-14(10-12)18(21-11-17(20-2)22-16)13-6-4-5-7-15(13)19/h4-10H,3,11H2,1-2H3,(H,20,22) |
Clé InChI |
MRPLGXTWKFSCKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=NC)CN=C2C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)





![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)




